1-(Methanesulfonyl)-3,5-dimethoxybenzene

描述

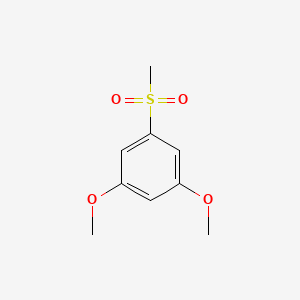

1-(Methanesulfonyl)-3,5-dimethoxybenzene is a substituted aromatic compound featuring a benzene ring with methoxy (-OCH₃) groups at the 3 and 5 positions and a methanesulfonyl (-SO₂CH₃) group at the 1 position. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

属性

CAS 编号 |

38452-46-9 |

|---|---|

分子式 |

C9H12O4S |

分子量 |

216.26 g/mol |

IUPAC 名称 |

1,3-dimethoxy-5-methylsulfonylbenzene |

InChI |

InChI=1S/C9H12O4S/c1-12-7-4-8(13-2)6-9(5-7)14(3,10)11/h4-6H,1-3H3 |

InChI 键 |

RICPDJYXHNEBLW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)S(=O)(=O)C)OC |

规范 SMILES |

COC1=CC(=CC(=C1)S(=O)(=O)C)OC |

产品来源 |

United States |

相似化合物的比较

The following analysis compares 1-(methanesulfonyl)-3,5-dimethoxybenzene with structurally related derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group (-SO₂CH₃) is more electron-withdrawing than halides (-CH₂Br, -CH₂Cl) or alkyl chains (-C₆H₁₃), which reduces nucleophilicity at the benzylic position but enhances stability toward oxidation .

- Solubility : Alkyl and alkenyl derivatives (e.g., hexyl, hexenyl) exhibit higher lipophilicity, making them suitable for drug delivery applications, while polar groups like phosphonates or sulfonates improve aqueous solubility .

- Hazard Profile : Halogenated derivatives (bromomethyl, chloromethyl) are corrosive (H314), requiring stringent handling protocols, whereas alkylated analogs pose fewer immediate hazards .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for introducing the methanesulfonyl group into 3,5-dimethoxybenzene derivatives?

- Methodological Answer : The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride (MsCl) under basic conditions. A typical procedure involves dissolving 3,5-dimethoxybenzene derivatives in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by dropwise addition of MsCl and a base such as triethylamine (Et₃N) or pyridine at 0–5°C. Reaction progress is monitored by TLC, and purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Control reaction temperature to avoid side reactions (e.g., over-sulfonylation). Use inert atmosphere (N₂/Ar) to prevent moisture interference.

Q. How can flash column chromatography parameters be optimized to isolate high-purity 1-(Methanesulfonyl)-3,5-dimethoxybenzene?

- Methodological Answer :

- Column Dimensions : Use a 30:1 silica-to-product ratio (e.g., 30 g silica for 1 g crude product).

- Eluent System : Start with a non-polar solvent (hexane) and gradually increase polarity using ethyl acetate (e.g., 0% → 30% ethyl acetate in hexane).

- Fraction Collection : Collect small fractions (5–10 mL) and analyze by TLC. Combine fractions with Rf = 0.3–0.4 (silica gel, UV visualization).

- Yield Enhancement : Re-chromatograph impure fractions to improve purity. Reported yields for similar compounds range from 47% to 63% depending on substituents .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.7–3.9 ppm, singlet) and methanesulfonyl (δ ~3.1–3.3 ppm for CH₃SO₂) groups. Aromatic protons appear as doublets (δ ~6.4–6.8 ppm) with coupling constants (J = 2.2–2.5 Hz) indicative of para-substitution .

- IR Spectroscopy : Confirm sulfonyl group via S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹).

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₉H₁₂O₄S: 216.0453) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., methanesulfonyl) influence the electrophilic aromatic substitution (EAS) reactivity of 3,5-dimethoxybenzene?

- Methodological Answer :

- Mechanistic Insight : The methanesulfonyl group is a strong meta-directing, electron-withdrawing group. Computational studies (DFT) show decreased electron density at the para position, reducing EAS reactivity. This can be validated experimentally by comparing nitration rates of this compound with unsubstituted analogs.

- Experimental Design : Perform competitive nitration (HNO₃/H₂SO₄) with equimolar substrates. Analyze product ratios via HPLC or ¹H NMR. Expect reduced para-nitro derivative formation in the methanesulfonyl-substituted compound .

Q. What strategies resolve contradictions in reported synthetic yields for methanesulfonyl-substituted aromatics?

- Methodological Answer :

- Variable Analysis :

- Reagent Purity : Use freshly distilled MsCl to avoid hydrolysis.

- Solvent Choice : Anhydrous THF improves solubility compared to DCM for polar intermediates.

- Workup Protocols : Quench reactions with ice-cold water to minimize byproduct formation.

- Case Study : In , yields for similar compounds varied (47%–63%) due to differences in steric hindrance and purification efficiency. Re-optimization with gradient elution () increased yields to >95% for less hindered analogs .

Q. How can computational modeling predict the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT calculations to determine bond dissociation energies (BDEs) of the sulfonyl group.

- Parameters : Simulate hydrolysis (H₂O, pH 7.4, 37°C) via transition state modeling. High BDE (>90 kcal/mol) indicates stability, corroborated by experimental LC-MS stability assays in PBS buffer .

- Validation : Compare predicted half-lives with experimental data from accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。